Methyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate hydrochloride
Description
Methyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate hydrochloride is a thiazolidine derivative characterized by a saturated five-membered ring containing sulfur (position 1) and nitrogen (position 3). The compound features diethyl substituents at the 2-position of the thiazolidine ring, a methyl ester group at the 4-carboxylate position, and a hydrochloride counterion.
The hydrochloride salt enhances solubility, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
methyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-4-9(5-2)10-7(6-13-9)8(11)12-3/h7,10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJGORNNSOSJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(NC(CS1)C(=O)OC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901197160 | |
| Record name | 4-Thiazolidinecarboxylic acid, 2,2-diethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1437311-92-6 | |
| Record name | 4-Thiazolidinecarboxylic acid, 2,2-diethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437311-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thiazolidinecarboxylic acid, 2,2-diethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of a Schiff base with thioglycolic acid in the presence of anhydrous zinc chloride or dimethylformamide (DMF) as a catalyst . The reaction typically proceeds under mild conditions, yielding the desired thiazolidine derivative with high purity and selectivity.
Industrial Production Methods
Industrial production of methyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate often employs green chemistry principles to enhance yield and reduce environmental impact. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to improve the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiazolidine-2-thione.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thiones, and various substituted thiazolidine derivatives .
Scientific Research Applications
Methyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable tool in biological studies.
Medicine: Due to its pharmacological activities, it is explored as a potential drug candidate for various diseases.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways to exert anti-inflammatory actions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Methyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate hydrochloride with structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Purity | Key Substituents |
|---|---|---|---|---|---|
| Methyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate·HCl (Inferred) | C₉H₁₈ClNO₂S | ~239.77 | Not provided | N/A | 2,2-diethyl, 4-methyl ester |
| Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate·HCl | C₈H₁₆ClNO₂S | 225.74 | 303037-43-6 | 95% | 2,2,5,5-tetramethyl, 4-methyl ester |
| 2-Methyl-1,3-thiazole-4-carboximidamide·HCl | C₅H₇N₃S·HCl | 177.65 | 18876-82-9 | 97% | Aromatic thiazole, 2-methyl, 4-carboximidamide |
| 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid | C₇H₁₃NO₂S (inferred) | ~191.25 | Not provided | N/A | 2,2-diethyl, 4-carboxylic acid |
Key Observations:
The aromatic thiazole derivative () exhibits distinct electronic properties due to its unsaturated ring, favoring π-π interactions in biological systems .
Solubility and Stability :
- Hydrochloride salts (e.g., target compound, tetramethyl analog) improve aqueous solubility, critical for drug delivery.
- The carboxylic acid analog (2,2-diethyl-1,3-thiazolidine-4-carboxylic acid) lacks the methyl ester, reducing solubility but enabling direct conjugation in synthesis .
Purity and Applications :
- The tetramethyl analog (95% purity) and thiazole derivative (97% purity) highlight variability in commercial availability, which may influence experimental reproducibility .
Biological Activity
Methyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and enzyme inhibitory activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a thiazolidine ring structure, characterized by the presence of sulfur and nitrogen atoms within a five-membered ring. Its chemical formula is C₉H₁₅ClN₁O₂S, with a molecular weight of approximately 239.76 g/mol. The hydrochloride form enhances its solubility in polar solvents, which is crucial for its biological applications.
1. Antioxidant Activity
Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. A study highlighted that compounds related to methyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate showed effective scavenging activity against DPPH free radicals. For instance, one derivative demonstrated an IC₅₀ value of 18.17 µg/mL in DPPH assays . This suggests that modifications in the thiazolidine structure can enhance its capacity to neutralize free radicals.
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that thiazolidine derivatives possess varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 3.91 to 62.5 µg/mL against Staphylococcus aureus . This activity is significant as it points towards the potential use of these compounds in developing new antimicrobial agents.
3. Enzyme Inhibition
The compound has been studied for its inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production and has implications in skin disorders and pigmentation . Molecular docking studies revealed strong binding affinities between the compound and tyrosinase (binding affinity of −8.4 Kcal/mol), indicating potential as a lead molecule for designing new tyrosinase inhibitors .
Case Study 1: Antioxidant Properties
In a controlled study evaluating various thiazolidine derivatives, this compound was found to significantly reduce intracellular reactive oxygen species (ROS) levels in cultured cells. This effect was attributed to the compound's ability to enhance cellular defense mechanisms against oxidative stress .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of thiazolidine derivatives against clinical isolates of bacteria. This compound demonstrated potent activity against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential role in treating resistant infections .
Comparative Analysis with Related Compounds
The table below summarizes the biological activities of this compound compared to other thiazolidine derivatives:
| Compound Name | Antioxidant Activity (IC₅₀ µg/mL) | Antimicrobial Activity (MIC µg/mL) | Tyrosinase Inhibition (Binding Affinity Kcal/mol) |
|---|---|---|---|
| Methyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate | 18.17 | 3.91 - 62.5 | -8.4 |
| Thiazolidine-4-carboxylic acid | Varies | Varies | Not specified |
| Other Thiazolidine Derivatives | Varies | Varies | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
